4,5-Dimethyl-2-benzofuran-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83536-59-8 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4,5-dimethyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 |
InChI Key |
JFHFMHPKOSJJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)OC2=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5 Dimethyl 2 Benzofuran 1,3 Dione
Regiospecific Synthetic Routes to Substituted Benzofuran-1,3-diones
The construction of the benzofuran-1,3-dione core with specific substitution patterns, such as in 4,5-Dimethyl-2-benzofuran-1,3-dione, requires precise control over the reaction pathways. Several strategies have been developed to achieve this regiospecificity.
Diels-Alder Cycloaddition Approaches and Post-Cycloaddition Modifications
The Diels-Alder reaction is a powerful tool for the formation of cyclic systems. In the context of benzofuran-1,3-dione synthesis, it can be employed to construct the carbocyclic portion of the molecule. A hypothetical approach could involve the reaction of a suitably substituted furan (B31954) with a dienophile like dimethylmaleic anhydride (B1165640). However, the direct Diels-Alder reaction between furan and dimethylmaleic anhydride to form the precursor to cantharidin (B1668268) has been reported to be unsuccessful due to steric hindrance and the reversibility of the reaction. mercer.eduacs.orgbrainly.com Despite these challenges, the Diels-Alder strategy remains a key consideration, often involving subsequent modifications of the initial adduct to achieve the desired benzofuran (B130515) structure. For instance, a successful synthesis of benzocantharidin, a cantharidin analogue, was achieved through the cycloaddition of isobenzofuran (B1246724) and dimethylmaleic anhydride. acs.org
Post-cycloaddition modifications are critical steps that can involve aromatization, oxidation, or other transformations to convert the initial cycloadduct into the final benzofuran-1,3-dione. These modifications are tailored to the specific substrates and the desired final product.
| Reaction | Diene | Dienophile | Conditions | Product | Yield | Reference |
| Diels-Alder Cycloaddition | Furan | Maleic Anhydride | Not specified | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Not specified | researchgate.net |
| Diels-Alder Cycloaddition | Isobenzofuran | Dimethylmaleic anhydride | Refluxing xylene | Benzocantharidin | 95% | acs.org |
Intramolecular Cyclization Strategies for Benzofuran Ring Formation
Intramolecular cyclization is a common and effective method for forming the heterocyclic ring of benzofuran-1,3-diones. These strategies typically involve the formation of a key bond to close the furanone ring. A prevalent method involves the cyclization of ortho-substituted phenoxyacetic acids. For example, the decarboxylation of o-carboxyphenoxyacetic acid can lead to the formation of benzo-1,3-dioxan-4-one. journals.co.za Another approach is the thermal condensation of phthalic acids or their anhydrides.
The general mechanism often involves the generation of a reactive intermediate, such as an acyl radical or a carbocation, which then attacks an ortho-position on the benzene (B151609) ring to close the heterocyclic ring. The choice of starting material and reaction conditions is crucial for directing the cyclization to the desired product and avoiding side reactions.
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis has revolutionized organic synthesis, and the formation of benzofuran-1,3-diones is no exception. acs.org Catalysts based on palladium, copper, rhodium, and other metals can facilitate a variety of coupling and cyclization reactions that lead to the benzofuran skeleton. acs.orgnih.govrsc.org For instance, palladium-catalyzed intramolecular C-H activation and C-O bond formation are powerful methods for constructing the furanone ring. nih.gov Copper-catalyzed reactions, often used in conjunction with palladium in Sonogashira couplings, can also be employed to synthesize benzofuran derivatives. acs.org These methods often offer high efficiency and functional group tolerance. acs.orgrsc.org
Recent advancements have focused on developing novel catalytic systems and expanding the substrate scope of these reactions. acs.orgnih.gov For example, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been developed to produce β-hydroxylactones, which can be precursors to benzofuran-3(2H)-ones. nih.gov
| Catalyst | Reactants | Product | Key Features | Reference |
| Palladium | o-Iodophenols and terminal alkynes | 2-Substituted benzofurans | Sonogashira coupling followed by cyclization | acs.org |
| Copper | o-Hydroxy aldehydes, amines, and alkynes | Benzofuran derivatives | One-pot synthesis in deep eutectic solvent | acs.orgnih.gov |
| Rhodium | Aryldiazoacetates | 2,3-Dihydrobenzofurans | Stereoselective C-H insertion | nih.gov |
Microwave-Assisted and Green Chemistry Approaches in Benzofuran-1,3-dione Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. tandfonline.com The synthesis of various benzofuran derivatives has been successfully achieved using microwave irradiation. smolecule.comrsc.orgresearchgate.net
Green chemistry principles are also being applied to the synthesis of benzofuran-1,3-diones. This includes the use of greener solvents, such as supercritical carbon dioxide, which has been shown to enhance the rate of Diels-Alder reactions between maleic anhydride and furan derivatives. rsc.org The development of one-pot syntheses and the use of reusable catalysts are also key aspects of green chemistry in this field. dtu.dkresearchgate.net
Free Radical Mediated Benzofuran-1,3-dione Synthesis
Free radical reactions offer a unique approach to the synthesis of complex molecules. In the context of benzofuran synthesis, free radical cyclization cascades can be used to construct the polycyclic benzofuran system. rsc.org One common method involves the manganese(III) acetate (B1210297) mediated radical cyclization of 1,3-dicarbonyl compounds with olefins. tubitak.gov.tr This method generates an α-carbon radical from the dicarbonyl compound, which can then add to an alkene, followed by cyclization to form dihydrofuran or tetrahydrobenzofuran derivatives. tubitak.gov.tr While not directly yielding the dione (B5365651), these intermediates can potentially be oxidized to the desired this compound.
Precursor Design and Synthesis for this compound
The successful synthesis of this compound is highly dependent on the careful design and synthesis of appropriate precursors. The key starting material for introducing the 4,5-dimethyl substitution pattern is typically 3,4-dimethylphenol (B119073) (also known as 3,4-xylenol). guidechem.comontosight.ai
This phenol (B47542) can be subjected to various reactions to introduce the necessary functional groups for subsequent cyclization to form the benzofuran-1,3-dione ring. For instance, it can be a starting material for the synthesis of phenolic resins or can be derivatized to form ethers, such as 3,4-dimethylphenol benzylether. guidechem.comgoogle.com A plausible synthetic route could involve the oxidation of 3,4-dimethylphenol or a derivative to introduce carboxylic acid functionalities at the ortho positions, followed by dehydration to form the anhydride ring. This is analogous to the synthesis of 4,5-dimethoxy-2-benzofuran-1,3-dione from 3,4-dimethoxyxylene, which involves oxidation of the methyl groups to carboxylic acids followed by cyclization.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4,5 Dimethyl 2 Benzofuran 1,3 Dione
Ring-Opening Reactions of the Cyclic Anhydride (B1165640) Moiety
The most prominent feature of 4,5-dimethyl-2-benzofuran-1,3-dione's reactivity is the susceptibility of its cyclic anhydride ring to open. This process is fundamental to its use as a building block in the synthesis of more complex molecules.
Nucleophilic Attack and Hydrolysis Mechanisms
The cyclic anhydride of this compound is susceptible to nucleophilic attack. This is a characteristic reaction of anhydrides, where a nucleophile attacks one of the carbonyl carbons. This initial attack leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the opening of the anhydride ring.
In the case of hydrolysis, the nucleophile is a water molecule. The reaction proceeds through the addition of water to one of the carbonyl groups, forming a carboxylic acid and a carboxylate group. This process is often catalyzed by either acid or base.
Activation Barriers and Energetic Considerations of Ring Opening
Electrophilic and Nucleophilic Substitution on the Benzofuran (B130515) Core
The benzofuran core of this compound is an aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the electron-donating methyl groups at the 4 and 5 positions influences the regioselectivity of these reactions. rsc.org
Nucleophilic substitution reactions on the benzofuran core are less common but can occur under specific conditions, particularly if there are suitable leaving groups present on the aromatic ring.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
Achieving chemo-, regio-, and stereoselectivity is a critical aspect of utilizing this compound in organic synthesis. The presence of multiple reactive sites—the two carbonyl groups of the anhydride and the aromatic ring—necessitates careful control of reaction conditions to achieve the desired outcome.
Chemoselectivity : This refers to the preferential reaction of one functional group over another. For example, in reactions with a reagent that can react with both the anhydride and the aromatic ring, conditions can be optimized to favor one reaction pathway.
Regioselectivity : This is particularly relevant in electrophilic substitution reactions on the benzofuran core. The directing effects of the methyl groups and the fused furan (B31954) ring will determine the position of substitution. For instance, in palladium-catalyzed cross-coupling reactions of other benzofuran systems, a specific order of substitution at different positions of the nucleus has been achieved. rsc.org
Stereoselectivity : In reactions that create new chiral centers, controlling the stereochemical outcome is crucial. This can be achieved through the use of chiral catalysts or auxiliaries.
The development of new synthetic methods often focuses on achieving high levels of selectivity in these reactions. mdpi.comthieme-connect.de
Other Characteristic Reactions (e.g., Reductions, Condensations, Cycloadditions)
Beyond ring-opening and substitution reactions, this compound can participate in a variety of other chemical transformations.
Reductions : The dione (B5365651) functionality can be reduced to form diols or other reduced species.
Condensations : The anhydride can undergo condensation reactions with various nucleophiles to form a range of heterocyclic compounds. For example, Knoevenagel condensation of related dione systems is a well-established reaction. mdpi.comresearchgate.net
Cycloadditions : The benzofuran ring system can act as a dienophile or, in its ring-opened form, as a diene in cycloaddition reactions, such as the Diels-Alder reaction. beilstein-journals.org These reactions are powerful tools for the construction of complex polycyclic systems. thieme-connect.deresearchgate.net One-pot three-component reactions involving 1,4-dipolar cycloadditions have been used to synthesize novel spiro compounds from related benzofuran-2,3-diones. researchgate.net
Computational and Theoretical Chemistry Studies on 4,5 Dimethyl 2 Benzofuran 1,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of 4,5-Dimethyl-2-benzofuran-1,3-dione. These methods model the molecule's electron distribution to determine its stability, geometry, and how it might interact with other chemical species.
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for studying benzofuran (B130515) derivatives. researchgate.net DFT, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), is frequently used to optimize the molecular geometry and calculate vibrational frequencies and electronic properties of such compounds. researchgate.netresearchgate.net Ab initio methods, like Hartree-Fock (HF), while often more computationally intensive, provide a foundational wave-function-based approach to understanding electronic structure. researchgate.net For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Theoretical vibrational analysis helps in the assignment of experimental FT-IR and Raman spectra. researchgate.netresearchgate.net
Table 1: Representative Theoretical Geometrical Parameters for a Benzofuran-dione Core Structure
| Parameter | Typical Calculated Value (DFT/B3LYP) |
|---|---|
| C=O Bond Length (Anhydride) | ~1.77 Å |
| C-O Bond Length (Anhydride Ring) | ~1.37 Å |
| C-C Bond Length (Benzene Ring) | ~1.39 - 1.41 Å |
| C-C Bond Length (Furan Ring) | ~1.45 Å |
Note: This table presents typical values for the core benzofuran-dione structure based on related compounds, not specific experimental data for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. researchgate.net The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and methyl groups, while the LUMO would be centered on the electron-deficient anhydride (B1165640) moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation, a property that can be studied using Time-Dependent DFT (TD-DFT). researchgate.netbeilstein-journals.org
Table 2: Conceptual Frontier Orbital Data
| Parameter | Conceptual Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.10 | Electron-donating capability |
| LUMO Energy | -1.87 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.23 | Chemical reactivity and stability |
Note: Values are conceptual and based on analyses of similar heterocyclic structures presented in the literature. semanticscholar.org
Table 3: Typical NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) in furan (B31954) ring | π* (C=C) in benzene (B151609) ring | High |
| LP (O) in carbonyl | σ* (C-C) adjacent | Moderate |
| π (C=C) in benzene ring | π* (C=O) in anhydride | Moderate |
Note: This table illustrates common types of stabilizing interactions identified through NBO analysis in related aromatic systems.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. mdpi.com For a relatively rigid molecule like this compound, MD simulations can explore the rotational freedom of the methyl groups and subtle puckering of the rings. When studied in a solvent, such as water, MD simulations reveal how solvent molecules arrange around the solute and influence its stability and conformational preferences. researchgate.net These simulations are valuable for understanding how the molecule behaves in a realistic chemical environment.
Reaction Pathway Mapping and Transition State Identification
Computational methods are essential for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This is particularly relevant for understanding the synthesis of benzofuran derivatives, for instance, through Diels-Alder reactions. acs.org For reactions involving this compound, theoretical calculations can elucidate the reaction mechanism, predict stereoselectivity, and identify key intermediates. researchgate.net By modeling the interaction with other reactants, it is possible to determine the most favorable reaction pathway, which is critical for optimizing synthetic procedures.
Solvent Effects and Catalysis in Theoretical Models
The surrounding chemical environment significantly impacts reaction outcomes. Theoretical models can account for solvent effects using implicit models (like the SMD model) or explicit solvent molecules. researchgate.net These models show how the polarity of the solvent can stabilize or destabilize reactants and transition states, thereby altering reaction rates and activation barriers. researchgate.net Furthermore, the role of catalysts, such as Lewis or Brønsted acids, can be computationally investigated. For reactions involving furan derivatives, theoretical studies have shown that catalysts can lower the activation barrier by interacting with carbonyl oxygens, sometimes changing a concerted reaction mechanism to a stepwise one. researchgate.net Similar principles would apply to reactions with this compound, allowing for the rational design of catalytic systems.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4,5 Dimethyl 2 Benzofuran 1,3 Dione and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For derivatives of 2-benzofuran-1,3-dione, these methods are instrumental in identifying characteristic vibrational modes.
In the FT-IR spectra of various benzofuran (B130515) derivatives, strong absorption bands corresponding to carbonyl (C=O) stretching vibrations are typically observed in the range of 1660-1776 cm⁻¹. scielo.org.za For instance, in one derivative, carbonyl peaks were noted at 1711 and 1660 cm⁻¹. scielo.org.za Another related compound, 4b,9b-Dihydroxy-2,2-dimethyl-4b,9b-dihydro-4H,5H-indeno[2',1':4,5]furo[2,3-d] rsc.orgdtu.dkdioxine-4,5-dione, displays C=O stretching at 1727 cm⁻¹. scielo.org.za The presence of methyl groups is confirmed by C-H stretching vibrations, which appear in the range of 2869-2974 cm⁻¹. scielo.org.zamdpi.com
Computational assignments, often performed using Density Functional Theory (DFT), complement experimental data by predicting vibrational frequencies. For a related compound, 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid, DFT calculations have been used to assign observed spectral bands. researchgate.net For example, C-C stretching vibrations of the phenyl ring are predicted and observed in the 1100-1600 cm⁻¹ region. researchgate.net
Interactive Data Table: FT-IR Vibrational Frequencies for Benzofuran-1,3-dione Derivatives
| Derivative Name | C=O Stretching (cm⁻¹) | C-H Stretching (cm⁻¹) | Reference |
| 4b,9b-Dihydroxy-6,6-dimethyl-6,7,8,9b-tetrahydro-9H-indeno[1,2-b]benzofuran-9,10(4H)-dione | 1711, 1660 | 2941, 2880 | scielo.org.za |
| 4b,9b-Dihydroxy-2,2-dimethyl-4b,9b-dihydro-4H,5H-indeno[2',1':4,5]furo[2,3-d] rsc.orgdtu.dkdioxine-4,5-dione | 1727 | 2974 | scielo.org.za |
| 2-(2-(4-methylbenzylideneamino)-6-(p-tolyl)pyrimidin-4-yl)-2H-indene-1,3-dione | 1734, 1752 | 2962 | |
| 2-(2-amino-6-(4-hydroxyphenyl)pyrimidin-4-yl)-2H-indene-1,3-dione | 1715, 1730 | - | |
| A 2-(1-(1H-Indol-3-yl)-2-oxo-2-phenylethylidene)-5,5-dimethylcyclohexane-1,3-dione derivative | 1652 | 2954, 2926 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Techniques (e.g., COSY, HMBC, HMQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques like COSY, HMBC, and HMQC reveal connectivity between atoms.
For derivatives of 4,5-Dimethyl-2-benzofuran-1,3-dione, ¹H NMR spectra typically show signals for the aromatic protons and the methyl protons. For example, in a derivative, 4b,9b-Dihydroxy-6,6-dimethyl-6,7,8,9b-tetrahydro-9H-indeno[1,2-b]benzofuran-9,10(4H)-dione, the aromatic protons appear as a multiplet in the range of 7.65-7.90 ppm, while the two methyl groups give a singlet at 1.03 ppm. scielo.org.za
¹³C NMR spectra are crucial for identifying the carbon atoms of the benzofuran-1,3-dione core and the methyl substituents. In the aforementioned derivative, the carbonyl carbons resonate at 196.0 and 196.1 ppm. scielo.org.za The carbon atoms of the methyl groups are observed at 22.4 and 23.4 ppm. scielo.org.za
2D NMR experiments are essential for unambiguous assignment of complex structures. For instance, in the structural determination of Euparin, a benzofuran derivative, HMQC (Heteronuclear Single Quantum Coherence) was used to correlate proton signals with their directly attached carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) experiments established long-range correlations, confirming the connectivity of the molecular fragments. ekb.eg
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Benzofuran-1,3-dione Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Aromatic Protons | 7.65-7.90 (m) | 115.2, 116.2, 117.9, 121.7, 132.6, 148.0, 149.4, 163.5 | scielo.org.za |
| Methyl Protons | 1.03 (s) | 22.4, 23.4 | scielo.org.za |
| Carbonyl Carbons | - | 196.0, 196.1 | scielo.org.za |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent DFT (TD-DFT) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For benzofuran derivatives, UV-Vis spectra can be used to study the effects of substitution on the electronic structure.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic absorption spectra of these compounds. researchgate.net These studies can help to assign the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions. The calculated HOMO-LUMO energy gap can also provide insights into the chemical reactivity and stability of the molecule. researchgate.net For example, studies on related benzofuran derivatives have shown that the calculated absorption maxima are in good agreement with experimental data. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
For derivatives of 2-benzofuran-1,3-dione, single-crystal X-ray diffraction analysis has been used to confirm their molecular structures. For example, the crystal structure of 3,6-Dimethyl-o-phenylenedimethanol, synthesized by the reduction of 4,7-dimethyl-2-benzofuran-1,3-dione, has been determined. nih.gov The analysis revealed a monoclinic crystal system with the space group P21/c. nih.gov Similarly, the structure of another benzofuran derivative was solved in the triclinic system with space group P-1. dtu.dk These crystallographic studies provide unambiguous proof of the molecular connectivity and stereochemistry.
Interactive Data Table: Crystal Data for Benzofuran Derivatives
| Compound | Crystal System | Space Group | Reference |
| 3,6-Dimethyl-o-phenylenedimethanol | Monoclinic | P21/c | nih.gov |
| A furanylidene-benzofuran derivative | Triclinic | P-1 | dtu.dk |
| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | Monoclinic | P2/c | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern.
High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass of a molecule, which allows for the determination of its molecular formula. For various derivatives of benzofuran-1,3-dione, HRMS has been used to confirm the calculated molecular formulas. rsc.org The fragmentation patterns observed in the mass spectra can help to identify characteristic structural motifs. For example, the loss of small neutral molecules like CO and H₂O is a common fragmentation pathway for many organic compounds containing carbonyl and hydroxyl groups. aip.org The analysis of these fragments provides clues about the connectivity of the atoms within the molecule.
Chemical Derivatization and Functionalization of 4,5 Dimethyl 2 Benzofuran 1,3 Dione
The chemical scaffold of 4,5-Dimethyl-2-benzofuran-1,3-dione, also known as 3,4-dimethylphthalic anhydride (B1165640), offers a versatile platform for synthetic modification. Its structure, featuring a reactive anhydride ring fused to a substituted benzene (B151609) ring, allows for a wide range of chemical transformations. These modifications are crucial for developing new materials, and complex molecular architectures. The derivatization strategies primarily target the anhydride moiety, the aromatic ring, and the dione (B5365651) carbonyl groups, enabling the synthesis of a diverse library of novel compounds.
Applications of 4,5 Dimethyl 2 Benzofuran 1,3 Dione in Modern Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The significance of 4,5-Dimethyl-2-benzofuran-1,3-dione as a synthetic intermediate is rooted in its own synthesis, which often proceeds through a powerful carbon-carbon bond-forming reaction. The Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and maleic anhydride (B1165640) produces a cyclohexene (B86901) derivative, specifically 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid (after hydrolysis of the initial adduct). sciencemadness.org Subsequent dehydrogenation or aromatization of this adduct leads to the formation of the aromatic ring system of 4,5-dimethylphthalic anhydride. sciencemadness.orgtandfonline.com
This synthetic route makes the compound an accessible intermediate for more elaborate molecules. For instance, it can be converted into related derivatives like 4,5-dimethyl-phthalic acid dimethyl ester, a yellowish-brown oil, through esterification processes following aromatization. prepchem.com In one educational laboratory setting, students perform a bromination reaction on 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid which, instead of a simple addition, results in an oxidative aromatization to yield 4,5-dimethylphthalic acid, the hydrolyzed form of the anhydride. tandfonline.com This transformation underscores the compound's position as a stable aromatic product accessible from non-aromatic precursors, making it a pivotal intermediate in synthetic pathways.
Building Block for Heterocyclic Scaffolds
The inherent structure of this compound is a benzofuran (B130515), a significant heterocyclic scaffold found in many medicinally important compounds. nih.govacs.org Beyond its core structure, the anhydride functionality is highly reactive toward a variety of nucleophiles, making it an excellent precursor for a wide range of other heterocyclic compounds.
Cyclic anhydrides are well-established building blocks for constructing diverse scaffolds for chemical and pharmaceutical applications. nih.gov The reaction of the anhydride with primary amines is a classic method for synthesizing N-substituted phthalimides. This reaction proceeds through the opening of the anhydride ring by the amine to form a phthalamic acid intermediate, which then undergoes cyclization via dehydration to form the imide ring. This general reactivity is demonstrated in the reactions of the structurally similar 4,5-dichlorophthalic anhydride with various amines. nih.gov For example, reactions with aminobenzoic acids or aminonaphthoic acids in refluxing glacial acetic acid yield complex phthalimide (B116566) products. nih.gov
Similarly, reacting this compound with hydrazines can lead to the formation of fused heterocyclic systems containing a pyridazinone ring. The versatility of phthalic anhydrides is further highlighted by their use in multicomponent reactions to produce complex molecules like isoindoline-1,3-diones fused or attached to other rings such as pyrazoles, imidazoles, and thiazoles. rsc.org
Precursor for Advanced Materials and Polymers
Substituted phthalic anhydrides are important intermediates in the synthesis of organic polymers, dyes, and plasticizers. google.comrsc.org this compound, in particular, has been utilized in the development of high-performance polyesters.
In a notable application, 4,5-dimethylphthalic anhydride (4,5-DMPA) was used in the asymmetric copolymerization with meso-epoxides, catalyzed by dinuclear aluminum complexes. acs.org This process yielded highly isotactic polyesters. acs.org These resulting polymers are typically semicrystalline materials with high melting temperatures, ranging from 120 to 240 °C. acs.org The properties of these materials, such as their thermal stability, can be further enhanced through stereocomplexation, where a 1:1 mixture of the (R)- and (S)-polyesters exhibits different crystallization behavior and improved thermal characteristics compared to the individual enantiopure polymers. acs.org
Below is a table summarizing the properties of polyesters synthesized from the copolymerization of cyclohexene oxide (CHO) and various dimethylphthalic anhydrides, including the 4,5-substituted isomer.
| Anhydride Monomer | Polymer Repeat Unit | Melting Temp. (°C) |
| 3,6-DMPA | P(CHO-alt-3,6-DMPA) | 215 |
| 4,5-DMPA | P(CHO-alt-4,5-DMPA) | 241 |
Table adapted from data on polyesters synthesized via asymmetric copolymerization. acs.org
The use of such aromatic anhydrides is crucial in creating polymers with high thermal resistance and specific mechanical properties, making them suitable for applications as "super engineering plastics". jaist.ac.jp
Use in Bioconjugation and Chemical Biology (Focus on chemical mechanisms)
While specific widespread applications of this compound in bioconjugation are not extensively documented, the chemical mechanism for its use is based on the fundamental reactivity of the anhydride group with nucleophiles present in biomolecules. The primary targets for such conjugation on proteins are the primary amine groups of lysine (B10760008) residues and the N-terminus.
The chemical mechanism is a nucleophilic acyl substitution reaction. The process is initiated by the attack of a lone pair of electrons from a biological amine (e.g., the ε-amino group of a lysine side chain) on one of the electrophilic carbonyl carbons of the anhydride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens as the carboxylate group leaves, resulting in the formation of a stable amide bond that covalently links the molecule to the protein. The second product of this reaction is a free carboxylic acid group. This reaction is generally efficient and proceeds readily in aqueous environments, making it suitable for modifying biological molecules. The dimethyl substitution on the benzene (B151609) ring can modulate the compound's hydrophobicity and electronic properties, potentially influencing the reaction rate and the stability of the resulting conjugate.
Future Research Avenues and Emerging Methodologies for 4,5 Dimethyl 2 Benzofuran 1,3 Dione
Development of Novel and Sustainable Synthetic Protocols
Current synthesis of 4,5-Dimethyl-2-benzofuran-1,3-dione relies on classical methods such as the thermal condensation of 4,5-dimethylphthalic acid or its anhydride (B1165640) and the oxidation of precursors like 5,6-dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. However, these protocols can require high temperatures and may not align with modern standards of green chemistry. Future research is focused on developing more sustainable and efficient catalytic strategies.
The principles of green chemistry are increasingly influential, promoting the use of eco-friendly solvents like deep eutectic solvents (DESs) and organocatalysts. acs.orgscielo.org.za These methods not only reduce environmental impact but can also enhance reaction rates and yields. acs.org Adapting such protocols, for example, by using an organocatalyst like tetra-propylammonium bromide (TPAB) in a suitable solvent, could provide a more sustainable pathway to this compound. scielo.org.za
Table 1: Comparison of Existing and Potential Future Synthetic Protocols
| Feature | Existing Protocols | Future Protocols |
| Methodology | Thermal condensation, Oxidation | Metal-catalyzed C-H activation, One-pot synthesis, Organocatalysis |
| Catalysts | Often requires acidic catalysts or no catalyst | Palladium, Copper, Rhodium, Organocatalysts (e.g., TPAB) |
| Reaction Conditions | High temperatures (210-230°C) | Milder conditions, potentially room temperature |
| Sustainability | Use of harsh reagents and high energy input | Use of eco-friendly solvents (e.g., DES), higher atom economy |
| Key Advantage | Established and proven | Higher efficiency, sustainability, and novelty |
Exploration of Unconventional Reactivity Patterns
The known chemistry of this compound is primarily centered on standard transformations of the anhydride functional group, such as oxidation and reduction. The future in this area lies in uncovering and exploiting more unconventional reactivity, moving beyond predictable transformations. The concept of "umpolung" or polarity-reversed reactivity, for instance, could be applied. uniurb.it By transforming a carbonyl group into a hydrazone, its electrophilic nature can be inverted, enabling novel bond formations. uniurb.it
The strategic placement of the dimethyl groups on the benzene (B151609) ring influences the electronic properties and may lead to unique reactivity patterns compared to unsubstituted benzofurans. Research could investigate dearomatization reactions or domino processes that leverage this substitution. uniurb.it For example, acid-mediated intramolecular dearomative strategies have been used to create complex polycyclic indolines, a concept that could potentially be extended to benzofuran (B130515) systems. uniurb.it Furthermore, exploring reactions like the Wittig rearrangement or intramolecular nucleophilic attacks, which show a delicate balance in related heterocyclic systems, could reveal novel pathways to complex molecules derived from this compound. mdpi.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical behavior, reducing the need for extensive empirical experimentation. For this compound, computational modeling can be applied in several key areas. DFT calculations can be used to predict its mutagenicity by modeling its potential as a Michael acceptor and calculating the activation energies for reactions with biological nucleophiles. acs.org This predictive capability is crucial for assessing the toxicological profile of new compounds.
Furthermore, computational models can rationalize discrepancies between predicted and experimental spectroscopic data (IR, NMR, MS), leading to a more accurate structural elucidation. Advanced modeling can also predict reaction outcomes and stereoselectivity. For instance, in aldol (B89426) reactions of related chiral ketones, computational studies have been essential in understanding the effects of protecting groups and enolate geometry on diastereoselectivity. acs.org Applying similar transition state modeling to reactions involving this compound could guide the rational design of stereoselective syntheses. acs.orgacs.org
Table 2: Applications of Computational Modeling
| Application Area | Computational Method | Predicted Properties | Potential Impact |
| Reactivity & Toxicology | Density Functional Theory (DFT) | Activation energies for Michael addition, reaction barriers | Early-stage prediction of mutagenicity and reactivity |
| Structural Analysis | DFT, NMR Prediction | Vibrational frequencies (IR), ¹H/¹³C chemical shifts (NMR) | Accurate structural confirmation and interpretation of spectra |
| Reaction Design | Transition State Modeling | Reaction pathways, stereochemical outcomes, kinetic analysis | Rational design of selective synthetic routes, optimization of conditions |
Integration with High-Throughput Screening and Automation in Synthesis
To accelerate the discovery of new applications and optimize reaction conditions, high-throughput and automated technologies are indispensable. Future research on this compound would benefit immensely from the integration of high-throughput screening (HTS) to evaluate its biological activity. Given that benzofuran derivatives are known to have antimicrobial and other pharmacological properties, screening this specific compound against large libraries of biological targets could uncover new therapeutic potential. rsc.orgsci-hub.se Machine learning algorithms can be trained on data from such screenings to predict the activity of related, yet-to-be-synthesized compounds. researchgate.net
Automated synthesis platforms, including flow chemistry systems, offer precise control over reaction parameters, leading to improved reproducibility and scalability. flowphotochem.eu Flow reactors are particularly advantageous for photochemical reactions, which are increasingly used in modern organic synthesis. flowphotochem.eu Developing a flow-based synthesis for this compound or its derivatives would enable rapid optimization of reaction conditions (e.g., temperature, residence time, catalyst loading) and facilitate gram-scale production for further studies. nih.govmdpi.com This integration of automation and HTS creates a closed loop of design, synthesis, and testing that can dramatically accelerate the pace of research.
Q & A
Basic Research Questions
Q. What are the critical considerations in optimizing the synthesis of 4,5-Dimethyl-2-benzofuran-1,3-dione to achieve high yield and purity?
- Methodological Answer : Key factors include solvent selection (polar aprotic solvents like DMF may enhance reactivity), catalyst choice (e.g., acid/base catalysts for cyclization), reaction temperature (controlled reflux to avoid side reactions), and reaction time optimization (monitored via TLC or HPLC). Purification steps such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with hexane/ethyl acetate gradients) are critical to isolate the product. Reaction intermediates should be characterized at each stage to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the methyl substituents (δ ~1.5–2.5 ppm for methyl protons) and the fused benzofuran-dione system. Coupling constants in the aromatic region help distinguish substitution patterns.
- IR Spectroscopy : Strong carbonyl stretches (~1750–1850 cm) confirm the dione moiety.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, particularly for comparing spectral data of analogous compounds (e.g., 4,7-Diphenyl derivatives) .
Q. How should researchers handle and store this compound to ensure safety and stability during experiments?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use fume hoods and PPE (gloves, goggles) during handling due to potential irritancy. Thermal stability assessments via DSC/TGA are recommended to define safe operating temperatures (avoid exceeding 150°C based on structural analogs) .
Advanced Research Questions
Q. What strategies can be employed to investigate the electronic and steric effects of the methyl groups in this compound on its reactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituents of varying electronegativity (e.g., Cl, OMe) to compare reaction rates in nucleophilic acyl substitution.
- Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Kinetic Studies : Monitor reaction progress under controlled conditions (e.g., UV-Vis spectroscopy for intermediate trapping) to quantify steric hindrance effects .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across different studies?
- Methodological Answer :
- Experimental Replication : Standardize conditions (heating rate, atmosphere) using DSC/TGA. Compare decomposition onset temperatures under inert (N) vs. oxidative (air) environments.
- Sample Purity : Ensure purity via HPLC (>98%) to exclude impurities affecting stability.
- Cross-Study Analysis : Reconcile discrepancies by evaluating instrumental calibration (e.g., NIST-certified reference materials) and sample preparation protocols (e.g., drying methods) .
Q. What computational chemistry approaches are recommended to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., solvation free energy in DMSO) to predict solubility and reaction pathways.
- Reaction Mechanism Elucidation : Apply QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods to model transition states in cycloaddition or ring-opening reactions.
- Machine Learning : Train models on existing benzofuran-dione reactivity datasets to predict regioselectivity in untested reactions (e.g., Diels-Alder) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for this compound in the literature?
- Methodological Answer :
- Database Cross-Validation : Compare with high-quality reference data (e.g., NIST WebBook entries for structurally similar diones) .
- Experimental Reproducibility : Re-run spectra under identical conditions (solvent, concentration, temperature) and calibrate instruments using internal standards.
- Isotopic Labeling : Use C-labeled analogs to resolve overlapping signals in crowded NMR regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
